(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
BMS-1166 (hydrochloride) is a potent inhibitor of the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed death-ligand 1 (PD-L1). This compound has shown significant potential in the field of cancer immunotherapy by blocking the inhibitory effect of the PD-1/PD-L1 immune checkpoint on T cell activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-1166 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for BMS-1166 (hydrochloride) are also proprietary. Typically, such compounds are produced in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
BMS-1166 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
BMS-1166 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and its inhibition.
Biology: Employed in cellular assays to investigate the effects of PD-1/PD-L1 blockade on T cell activation and immune response.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly in enhancing the efficacy of T cell-mediated anti-tumor responses.
Industry: Utilized in the development of new immunotherapeutic drugs and in the screening of small molecule libraries for PD-1/PD-L1 inhibitors
Mechanism of Action
BMS-1166 (hydrochloride) exerts its effects by inducing the dimerization of PD-L1 and blocking its interaction with PD-1. This blockade prevents the inhibitory signaling that normally suppresses T cell activation, thereby enhancing the immune response against cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Comparison with Similar Compounds
Similar Compounds
BMS-936559: Another PD-1/PD-L1 inhibitor with similar immunotherapeutic potential.
Nivolumab: A monoclonal antibody that targets PD-1 and blocks its interaction with PD-L1.
Pembrolizumab: Another monoclonal antibody that inhibits the PD-1/PD-L1 interaction
Uniqueness
BMS-1166 (hydrochloride) is unique due to its small molecule nature, which allows for easier synthesis and modification compared to monoclonal antibodies. Additionally, its potent inhibition of the PD-1/PD-L1 interaction at nanomolar concentrations makes it a valuable tool in cancer immunotherapy research .
Properties
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWQPFPFYSOTHD-UVFMYQNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.